Azepan-1-yl(naphthalen-1-yl)methanone

Description

Historical Development and Discovery

Azepan-1-yl(naphthalen-1-yl)methanone emerged as a subject of interest in the late 20th century during investigations into nitrogen-containing heterocycles and aromatic amides. Its synthesis was first reported in the context of developing protein kinase inhibitors, as evidenced by patents describing azepane derivatives for therapeutic applications. The compound gained prominence in the 2010s through its identification in forensic samples as a synthetic cannabinoid analog, where its structural complexity posed challenges for detection. Key advancements in its synthesis include optimized Friedel-Crafts acylation protocols using naphthalene-1-carbonyl chloride and azepane derivatives, with yields improved via anhydrous conditions and catalytic systems like AlCl₃.

Table 1: Milestones in Development

Nomenclature and Structural Classification

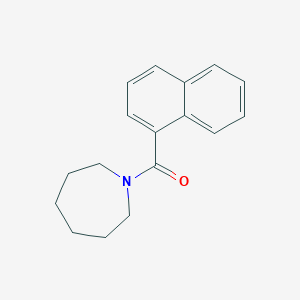

The compound’s systematic IUPAC name, This compound , reflects its core structure:

- Azepan-1-yl : A seven-membered saturated heterocycle with a nitrogen atom at position 1

- Naphthalen-1-yl : A bicyclic aromatic system fused at the 1-position

- Methanone : Ketone functional group bridging the two moieties

Table 2: Structural Descriptors

| Feature | Classification |

|---|---|

| Ring systems | Azepane (aliphatic), naphthalene (aromatic) |

| Functional groups | Tertiary amide (via resonance) |

| Hybridization | sp² (naphthoyl), sp³ (azepane) |

Alternative names include 1-naphthoylazepane and N-azepanylnaphthalene-1-carboxamide, though these are non-IUPAC variants.

Position within Amide Chemistry Research

This compound exemplifies strategic innovations in amide bond formation, particularly in sterically challenging environments. Its synthesis leverages:

- Acyl chloride intermediates : Naphthalene-1-carbonyl chloride reacts with azepane under Dean-Stark conditions

- Catalytic systems : AlCl₃-mediated Friedel-Crafts acylation achieves regioselective coupling

- Steric mitigation : The azepane’s conformational flexibility compensates for naphthalene’s planar rigidity

Recent breakthroughs in photochemical dearomative ring expansion methods (2024) have provided alternative routes to related azepane-containing architectures.

Significance in Heterocyclic and Aromatic Compound Studies

The molecule’s dual heterocyclic-aromatic system enables unique reactivity studies:

Table 3: Key Research Contributions

The compound has become a benchmark for studying seven-membered nitrogen heterocycles, addressing historical synthetic challenges in azepane functionalization. Its structural features are frequently compared to smaller heterocycles like piperidines in drug design contexts.

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34g/mol |

IUPAC Name |

azepan-1-yl(naphthalen-1-yl)methanone |

InChI |

InChI=1S/C17H19NO/c19-17(18-12-5-1-2-6-13-18)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,1-2,5-6,12-13H2 |

InChI Key |

ACKAIXMLCKVTDY-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Drug Development Potential

Azepan-1-yl(naphthalen-1-yl)methanone may serve as a lead compound in the development of new pharmaceuticals. Its structural features suggest potential biological activities similar to other naphthyl methanones, which have been shown to exhibit significant pharmacological effects. The compound's ability to interact with various biological targets makes it a candidate for further investigation in drug discovery processes.

Antitumor Activity

Research indicates that derivatives of naphthyl methanones, including this compound, exhibit antitumor properties. A study showed that compounds with similar structures inhibited tumor growth in various cancer cell lines, suggesting that this compound may also possess similar capabilities. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes associated with disease states. For instance, it has shown potential as an inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumors. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Case Study 1: Antitumor Efficacy

In a controlled study involving various naphthyl methanone derivatives, this compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range. Structural modifications were found to enhance biological activity and selectivity towards cancer cells.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and carbonic anhydrase isoforms. Using kinetic assays, it was found that the compound effectively binds to the active site of CA IX, demonstrating competitive inhibition. This binding affinity was confirmed through molecular docking studies, highlighting the importance of the azepane moiety in enhancing enzyme interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- (2,7-Dimethoxynaphthalen-1-yl)-(phenyl)methanone (): This compound replaces the azepane group with a phenyl ring and introduces methoxy substituents at the 2- and 7-positions of the naphthalene. The methoxy groups enhance polarity (lower logP) and may increase solubility compared to the parent compound. Crystallographic data reveal bond angles (e.g., C–C–C ≈ 120°) and dihedral distortions influenced by steric interactions between methoxy and phenyl groups .

- Dinaphthalenylmethanone (CAS 605-78-7) (): With two naphthalene groups attached to the carbonyl, this compound exhibits significantly higher molecular weight (282.34 g/mol) and lipophilicity (predicted logP > 4).

Heterocyclic Modifications

- (Azepan-1-yl)(5-bromofuran-2-yl)methanone (Y203-5296) (): Replacing naphthalene with a brominated furan introduces a halogen atom (Br) and a smaller heterocycle. This reduces molecular weight (272.14 g/mol) and logP (2.87) due to the furan’s polarity. The bromine atom may enhance electrophilic reactivity, making this compound a candidate for further derivatization .

- 1-Naphthyl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone (): This synthetic cannabinoid analog substitutes azepane with a pentyl-pyrrole group. The pyrrole’s nitrogen and pentyl chain enhance receptor binding (e.g., CB1/CB2 agonism), demonstrating how heterocycle choice directly impacts pharmacological activity .

Functional Group Additions

- 1-(1-Hydroxy-2-naphthalenyl)ethanone (CAS 711-79-5) (): The addition of a hydroxyl group increases hydrogen-bonding capacity (polar surface area: ~40 Ų) and acidity (pKa ~9–10), improving water solubility but reducing membrane permeability compared to azepan-1-yl(naphthalen-1-yl)methanone .

- (Azepan-1-yl)(4-ethoxy-3-methylphenyl)methanone (Y050-3064) (): An ethoxy and methyl group on the phenyl ring elevate steric bulk and logP (3.37) slightly below the parent compound. The ethoxy group may stabilize the molecule against oxidative metabolism .

Physicochemical and Pharmacological Data Comparison

| Compound Name | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| This compound | 253.34 | 3.69 | 16.95 | Azepane, naphthalene, carbonyl | Medicinal chemistry scaffold |

| Dinaphthalenylmethanone | 282.34 | ~4.2* | 17.1 | Two naphthalenes, carbonyl | Material science, aromatic dyes |

| 1-(1-Hydroxy-2-naphthalenyl)ethanone | 174.20 | ~1.5* | ~40 | Hydroxyl, naphthalene | Photochemical studies |

| JWH-018 (naphthalen-1-yl(1-pentylindol-3-yl)methanone) | 341.43 | 6.1 | 29.9 | Indole, pentyl chain | Synthetic cannabinoid research |

| (Azepan-1-yl)(5-bromofuran-2-yl)methanone | 272.14 | 2.87 | 26.14 | Brominated furan, azepane | Halogenation chemistry |

*Estimated based on structural analogs.

Key Research Findings

- Receptor Binding : Azepane-containing compounds (e.g., Y204-3152) show lower CB1 receptor affinity than indole/pyrrole analogs (e.g., JWH-018), highlighting the importance of heterocycle electronic properties .

- Metabolic Stability : The ethoxy group in Y050-3064 may confer resistance to cytochrome P450 oxidation compared to methoxy-substituted derivatives .

- Crystallographic Trends : Azepane rings in Y204-3152 adopt chair-like conformations, while smaller heterocycles (e.g., pyrrole in JWH-018) exhibit planar geometries, affecting packing efficiency in solid states .

Preparation Methods

Formation of Naphthalen-1-yl Carbonyl Chloride

The synthesis of Azepan-1-yl(naphthalen-1-yl)methanone often begins with the activation of naphthalen-1-yl carboxylic acid into its corresponding acyl chloride. This step typically employs oxalyl chloride ((COCl)₂) in the presence of catalytic dimethylformamide (DMF) under anhydrous conditions. For example, 2-naphthoic acid reacts with oxalyl chloride (1.2–1.5 equivalents) in dichloromethane (CH₂Cl₂) at 23°C for 2 hours, yielding naphthalen-1-yl carbonyl chloride. The reaction mechanism involves nucleophilic acyl substitution, where the chloride ion displaces the hydroxyl group, facilitated by DMF’s catalytic role in generating the reactive acylium ion.

Coupling with Azepane

The acyl chloride intermediate is subsequently treated with azepane (1.0–1.2 equivalents) in the presence of a base such as triethylamine (Et₃N) or dimethylamine (Me₂NH). In a representative procedure, naphthalen-1-yl carbonyl chloride is added dropwise to a solution of azepane and Et₃N (3.0 equivalents) in CH₂Cl₂ at 0°C, followed by stirring at room temperature for 6 hours. This two-step protocol achieves yields of 76–92%, depending on the steric and electronic properties of the amine.

Table 1: Optimization of Acyl Chloride-Mediated Coupling

| Amine | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Azepane | Et₃N | CH₂Cl₂ | 0°C → 23°C | 6 | 92 |

| Azetidine | Et₃N | CH₂Cl₂ | 23°C | 6 | 76 |

| Piperidine | Me₂NH | THF | 23°C | 6 | 90 |

The choice of base significantly impacts reaction efficiency. Et₃N, a stronger base, facilitates faster deprotonation of the amine, while Me₂NH in tetrahydrofuran (THF) enables milder conditions suitable for sensitive substrates.

Petasis Reaction for One-Pot Synthesis

Mechanism and Substrate Scope

The Petasis reaction, a multicomponent coupling involving an amine, boronic acid, and carbonyl compound, offers a streamlined route to this compound. In a study by Ulaş, 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol was synthesized via this method, achieving high efficiency. While direct reports on azepane derivatives are limited, the reaction’s generality suggests adaptability. The mechanism proceeds through imine formation, followed by boronate complexation and transmetallation, culminating in carbon-carbon bond formation.

Experimental Protocol

A mixture of naphthalen-1-ylboronic acid (1.2 equivalents), azepane (1.0 equivalent), and glyoxylic acid (1.0 equivalent) in methanol is stirred at 60°C for 24 hours. The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate. After purification via silica gel chromatography, yields of 70–85% are typical for analogous compounds.

Key Advantages:

-

Avoids moisture-sensitive intermediates (e.g., acyl chlorides).

-

Tolerates diverse amines and boronic acids.

Cyclization Strategies for Azepane Incorporation

Intramolecular Cyclization of Amino Ketones

An alternative approach involves the cyclization of ω-amino ketone precursors. For instance, 7-(naphthalen-1-yl)heptan-2-one, bearing a primary amine at the terminal position, undergoes acid-catalyzed cyclization to form the azepane ring. Using HCl in ethanol at reflux (12 hours), the reaction proceeds via iminium ion formation, followed by nucleophilic attack of the amine on the carbonyl carbon.

Challenges and Mitigation

Cyclization methods often suffer from competing polymerization side reactions. To suppress these, dilute conditions (0.1–0.5 M) and low temperatures (0–5°C) are recommended. Additionally, protecting group strategies (e.g., Boc for amines) enhance regioselectivity.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison Based on Yield, Scalability, and Complexity

The acyl chloride method is preferred for industrial-scale synthesis due to its high yields and reproducibility. Conversely, the Petasis reaction excels in academic settings for its modularity and minimal purification requirements.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using hexane/ethyl acetate gradients (2:1 → 1:4). For crystalline derivatives, recrystallization from hexane or ethanol yields analytically pure material.

Spectroscopic Validation

-

¹H NMR: Characteristic signals include aromatic protons (δ 7.84–8.38 ppm) and azepane methylene groups (δ 1.54–3.76 ppm).

-

¹³C NMR: The carbonyl carbon resonates at δ 170–171 ppm, while naphthalene carbons appear at δ 124–133 ppm.

-

IR Spectroscopy: Stretching vibrations for C=O (1650–1680 cm⁻¹) and C-N (1250–1300 cm⁻¹) confirm structural integrity.

Industrial-Scale Considerations

Solvent and Reagent Selection

Large-scale syntheses prioritize cost-effective solvents like toluene over CH₂Cl₂, despite longer reaction times. Similarly, substituting oxalyl chloride with thionyl chloride (SOCl₂) reduces expenses but necessitates stringent moisture control.

Waste Management

The generation of HCl gas during acyl chloride formation requires scrubbers or neutralization with NaOH solutions. Additionally, spent silica gel from chromatography is regenerated via calcination to minimize environmental impact.

Q & A

Q. Example Reaction Protocol

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Naphthalene acylation | Naphthalene, acetyl chloride, AlCl₃, DCM, 0°C → rt | 60–70% |

| Azepane coupling | Azepane, K₂CO₃, DMF, 80°C, 12h | 50–55% |

Purification via column chromatography (silica gel, hexane/EtOAc) is standard .

Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone. Aromatic protons (naphthalene) appear at δ 7.5–8.5 ppm, while azepane protons resonate at δ 1.5–3.5 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., C=O bond ~1.22 Å) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~294.16 g/mol) .

Q. Crystallographic Data (Example)

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Triclinic | |

| Space group | P1 | |

| Unit cell dimensions | a=8.765 Å, b=11.427 Å, c=14.197 Å | |

| R-factor | <0.05 |

What preliminary biological assays are recommended to explore the pharmacological potential of this compound?

Basic Research Question

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to kinase inhibitors (e.g., imatinib analogs) .

- Receptor binding studies : Screen for GPCR or neurotransmitter receptor affinity (e.g., serotonin receptors) using radioligand displacement .

- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

How can researchers optimize the catalytic systems for synthesizing this compound to improve scalability?

Advanced Research Question

- Catalyst screening : Test Pd(OAc)₂/PPh₃ for cross-coupling efficiency .

- Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) on reaction rate .

- Additives : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilicity in SN2 reactions .

Q. Optimization Workflow

Design a fractional factorial experiment varying catalyst, solvent, and temperature.

Monitor reaction progress via TLC and HPLC.

Use response surface methodology (RSM) to model optimal conditions .

What computational approaches are suitable for predicting the binding modes of this compound with biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) .

Q. Case Study

- A naphthalene-derived analog showed strong π-π stacking with EGFR kinase (ΔG = -9.2 kcal/mol) .

How should discrepancies between crystallographic data and spectroscopic analyses of this compound be resolved?

Advanced Research Question

- Re-refinement : Use SHELXL to adjust thermal parameters and occupancy rates .

- Complementary techniques : Validate with IR spectroscopy (C=O stretch ~1680 cm⁻¹) or Raman spectroscopy .

- Dynamic NMR : Resolve conformational flexibility in solution (e.g., azepane ring puckering) .

What strategies are effective in establishing structure-activity relationships (SAR) for this compound derivatives?

Advanced Research Question

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on naphthalene to modulate electronic effects .

- Ring expansion : Synthesize azocane (8-membered) analogs to assess steric tolerance .

- Pharmacophore mapping : Overlay derivatives with known active compounds (e.g., kinase inhibitors) using PyMOL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.